molecular formula C9H12ClOP B089312 ISOPOPYLPHENYLPHOSPHINCHLORID CAS No. 13213-43-9

ISOPOPYLPHENYLPHOSPHINCHLORID

Cat. No.: B089312
CAS No.: 13213-43-9
M. Wt: 202.62 g/mol
InChI Key: MJRQEECLCDXNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ISOPOPYLPHENYLPHOSPHINCHLORID is an organophosphorus compound with the molecular formula C9H12ClOP It is a derivative of phosphinic acid and contains a phenyl group, a propan-2-yl group, and a phosphinic chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

ISOPOPYLPHENYLPHOSPHINCHLORID can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with propan-2-yl chloride in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of phenyl(propan-2-yl)phosphinic chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

ISOPOPYLPHENYLPHOSPHINCHLORID undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphinic derivatives.

    Oxidation and Reduction: The compound can be oxidized to form phosphinic acids or reduced to form phosphine oxides.

    Hydrolysis: In the presence of water or aqueous base, phenyl(propan-2-yl)phosphinic chloride can hydrolyze to form phenyl(propan-2-yl)phosphinic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Hydrolysis Conditions: Aqueous base (e.g., sodium hydroxide), water

Major Products Formed

    Phosphinic Derivatives: Formed through substitution reactions

    Phosphinic Acids: Formed through oxidation or hydrolysis

    Phosphine Oxides: Formed through reduction

Scientific Research Applications

ISOPOPYLPHENYLPHOSPHINCHLORID has several applications in scientific research:

    Organic Synthesis: It is used as a reagent for the synthesis of various organophosphorus compounds.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting enzymes and receptors.

    Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.

    Industrial Applications: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of phenyl(propan-2-yl)phosphinic chloride involves its interaction with nucleophilic sites on target molecules. The phosphinic chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable phosphinic derivatives. This reactivity is exploited in various applications, including enzyme inhibition and the synthesis of bioactive compounds.

Comparison with Similar Compounds

ISOPOPYLPHENYLPHOSPHINCHLORID can be compared with other similar compounds, such as:

    Phenylphosphinic Acid: Lacks the propan-2-yl group and has different reactivity and applications.

    Propan-2-ylphosphinic Acid: Lacks the phenyl group and has different chemical properties.

    Phenylphosphonous Dichloride: Contains two chlorine atoms and has different reactivity and applications.

Uniqueness

This compound is unique due to the presence of both phenyl and propan-2-yl groups, which confer distinct chemical properties and reactivity. This makes it a versatile reagent in organic synthesis and a valuable compound in medicinal chemistry and industrial applications.

Properties

CAS No.

13213-43-9

Molecular Formula

C9H12ClOP

Molecular Weight

202.62 g/mol

IUPAC Name

[chloro(propan-2-yl)phosphoryl]benzene

InChI

InChI=1S/C9H12ClOP/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

MJRQEECLCDXNNN-UHFFFAOYSA-N

SMILES

CC(C)P(=O)(C1=CC=CC=C1)Cl

Canonical SMILES

CC(C)P(=O)(C1=CC=CC=C1)Cl

Origin of Product

United States

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